Zizyphine A

Description

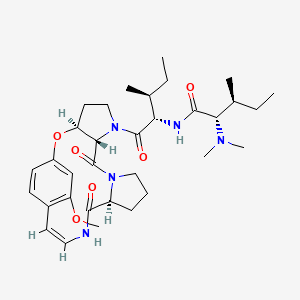

Structure

2D Structure

3D Structure

Properties

CAS No. |

51059-42-8 |

|---|---|

Molecular Formula |

C33H49N5O6 |

Molecular Weight |

611.8 g/mol |

IUPAC Name |

(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C33H49N5O6/c1-8-20(3)27(35-31(40)28(36(5)6)21(4)9-2)32(41)38-18-15-25-29(38)33(42)37-17-10-11-24(37)30(39)34-16-14-22-12-13-23(44-25)19-26(22)43-7/h12-14,16,19-21,24-25,27-29H,8-11,15,17-18H2,1-7H3,(H,34,39)(H,35,40)/b16-14-/t20-,21-,24-,25-,27-,28-,29-/m0/s1 |

InChI Key |

NXCUAFMNFVTKHA-YEEQOOFQSA-N |

SMILES |

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)OC)NC(=O)[C@H]([C@@H](C)CC)N(C)C |

Canonical SMILES |

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C |

Synonyms |

zizyphine A zizyphine-A |

Origin of Product |

United States |

Structural Confirmation and Characterization:the Definitive Identification of Zizyphine a is Accomplished Through a Combination of Spectroscopic Techniques.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental formula, which for Zizyphine A is C₃₃H₄₉N₅O₆.

Purity Assessment:chromatographic Methods Are Essential for Determining the Purity of a Zizyphine a Sample and Quantifying Any Impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. By using a validated method, the percentage of Zizyphine A in the material can be calculated, and the presence of other related alkaloids or contaminants can be detected and quantified.

Physicochemical Standardization:for a Natural Product, Standardization Also Involves the Characterization of the Source Material.

Pharmacognostical Studies: This includes macroscopic and microscopic examination of the source plant (e.g., Zyziphus oenoplia root) to ensure its correct identity. alliedacademies.org

Physicochemical Parameters: Determination of parameters such as ash values, extractive values, and moisture content helps to ensure the quality and consistency of the raw plant material used for extraction. alliedacademies.org

By combining these analytical methodologies, a comprehensive profile of a Zizyphine A sample can be established, leading to the creation of a reliable research-grade standard for use in quantitative studies.

Structural Elucidation and Advanced Spectroscopic Characterization of Zizyphine a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignmentsnu.ac.kr

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of complex organic molecules like Zizyphine A. rsc.orgscielo.br A comprehensive suite of one- and two-dimensional NMR experiments is employed to piece together the molecular framework and define its stereochemistry. scielo.brresearchgate.net

One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, HMQC, HMBC)snu.ac.krucc.edu.gh

The structural elucidation of this compound relies heavily on a combination of 1D and 2D NMR experiments. researchgate.net The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. acgpubs.orgresearchgate.net

Two-dimensional techniques are crucial for establishing the connectivity between atoms. researchgate.net Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms (¹JCH). libretexts.orgustc.edu.cn The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH), which helps to connect different fragments of the molecule. libretexts.orgustc.edu.cn

For this compound and related cyclopeptide alkaloids, specific proton signals and their couplings are characteristic. For instance, the protons of the styrylamine (B14882868) chromophore often appear as an AMX system in the ¹H NMR spectrum. acs.org The coupling relationships between these protons can be confirmed using COSY spectra. acs.org HMBC experiments are then used to establish the connectivity between different parts of the molecule, such as the link between amino acid residues. snu.ac.kr

Table 1: Representative ¹H and ¹³C NMR Data for this compound Type Alkaloids

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |

| H-1 | ~5.90 (d) | H-2, H-3 | |

| H-2 | ~6.93 (dd) | H-1, H-3 | |

| H-3 | ~8.40 (d) | N6-H, H-12 | |

| H-8 | ~4.39 (d) | H-9 | |

| H-9 | ~5.40 (ddd or dt) | H-8 | |

| N-CH₃ | ~2.20 (s) | ||

| OCH₃ | ~3.77 (s) |

Note: Chemical shifts are approximate and can vary depending on the specific this compound-type alkaloid and the solvent used. Data compiled from representative literature values. acs.org

Stereochemical Assignment through NOESY and Coupling Constant Analysisucc.edu.gh

Determining the stereochemistry of this compound is achieved through Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of coupling constants. libretexts.org NOESY experiments identify protons that are close to each other in space, providing crucial information about the relative configuration of stereocenters. libretexts.org For example, a NOESY correlation between the N3-H and H-12 protons can help to define the macrocyclic ring's conformation. acs.org

Analysis of vicinal coupling constants (³JHH) in the ¹H NMR spectrum, often guided by Karplus-type relationships, provides information about the dihedral angles between coupled protons, further aiding in the assignment of relative stereochemistry. organicchemistrydata.org The coupling pattern of protons H-8 and H-9 is particularly specific for the (3S)-β-hydroxyproline unit found in many this compound-type alkaloids. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysissnu.ac.kr

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. arxiv.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and molecular formula of this compound. nih.govnih.gov For example, the molecular formula of a related cyclopeptide alkaloid was determined as C₃₂H₄₂N₅O₆ by HR-TOF-MS (APCI+), which showed a protonated molecule [M+H]⁺ at m/z 592.3122 (calculated for 592.3130). doc-developpement-durable.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationuinsgd.ac.id

Tandem Mass Spectrometry (MS/MS) is employed to confirm the structure of this compound by analyzing its fragmentation patterns. biorxiv.orglut.fi In an MS/MS experiment, the parent ion is selected and fragmented, and the resulting fragment ions are analyzed. biorxiv.org The fragmentation pattern provides valuable information about the sequence of amino acids and the connectivity of the different structural units within the cyclopeptide alkaloid. researchgate.net For instance, a characteristic base peak at m/z 114 in the mass spectrum of a related compound was indicative of a fragment ion resulting from the β-cleavage of an N,N-dimethylated isoleucine unit. acs.org

Infrared (IR) Spectroscopy for Functional Group Identificationsnu.ac.kr

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.commegalecture.com The IR spectra of this compound-type cyclopeptide alkaloids typically show characteristic absorption bands that confirm the presence of key functional groups. acs.org These include:

-CONH (amide): Strong absorption bands are observed in the region of 3285-3400 cm⁻¹ for the N-H stretch and 1630-1690 cm⁻¹ for the C=O stretch. acs.org

Aryl alkyl ether: A characteristic absorption is seen around 1230-1240 cm⁻¹. acs.org

cis-1,2-disubstituted olefin: An absorption band appears at approximately 1625 cm⁻¹. acs.org

-NCH₃: A band in the range of 2780-2790 cm⁻¹ can indicate the presence of an N-methyl group. acs.org

The presence of these characteristic bands in the IR spectrum provides corroborating evidence for the structure of this compound determined by NMR and MS. slideshare.netlibretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. acs.orgscience.web.iddoc-developpement-durable.org This technique provides a detailed three-dimensional map of the atomic arrangement within the crystal lattice, allowing for the unequivocal assignment of all stereogenic centers. science.web.iddoc-developpement-durable.org

In the case of the this compound family of cyclopeptide alkaloids, obtaining a crystal of the parent compound can be challenging. However, researchers have successfully employed this technique on closely related derivatives to establish the absolute stereochemistry of the core structure. A landmark study in the field was the single-crystal X-ray diffraction analysis of nummularine B methiodide, a 13-membered this compound-type cyclopeptide alkaloid. capes.gov.brnih.gov This analysis was crucial as it represented the first X-ray crystal structure for this class of compounds. capes.gov.br

The crystallographic data for nummularine B methiodide confirmed the composition of the macrocycle, which includes a Z-styrylamine moiety, a phenylalanine unit, and a hydroxyproline (B1673980) unit bearing valine and N-methylalanine. capes.gov.br Crucially, the analysis, which utilized the anomalous scattering from the iodide ion, provided an unambiguous assignment of the absolute configuration at all chiral centers as S (5S, 8S, 9S, 25S, and 31S). capes.gov.br The refined Flack parameter of 0.01(3) further solidified the correctness of this absolute structure assignment. capes.gov.br

Given that this compound-type alkaloids are typically composed of L-amino acids, these crystallographic findings for a closely related analogue provide strong evidence for the absolute stereochemistry of this compound itself. capes.gov.br The structure of this compound, incorporating these stereochemical assignments, is cataloged in chemical databases such as PubChem, which defines its IUPAC name with the following stereodescriptors: (2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide. dntb.gov.ua The total synthesis of this compound has also been accomplished, which serves as a definitive confirmation of its complete structural and stereochemical assignment. capes.gov.brjascoinc.com

Table 1: Crystallographic Data for the Related Nummularine B Methiodide capes.gov.br

| Parameter | Value |

| Compound | Nummularine B methiodide |

| Molecular Formula | C₃₂H₄₈N₅O₆⁺ · I⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Absolute Configuration | 5S, 8S, 9S, 25S, 31S |

| Flack Parameter | 0.01(3) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformation and Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique used to investigate the stereochemical features of chiral molecules in solution. wikipedia.orgnih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information on its secondary structure, conformation, and absolute configuration. nih.govnih.gov

In studies of this compound-type alkaloids, CD spectroscopy has been used to corroborate configurational assignments. For instance, the CD spectrum of mauritine M, a related 13-membered cyclopeptide, exhibits three negative Cotton effect bands at 320, 275, and 220 nm. capes.gov.br These spectral features are consistent with the configurations determined for other members of this family. capes.gov.br Similarly, the CD spectrum of jubanine F, another related alkaloid, showed two negative Cotton effects around 265 and 321 nm, which suggested a 5S,8S,9S-configuration. snu.ac.kr This interpretation aligns with the general observation that cyclopeptide alkaloids with 5S, 8S, and 9S configurations exhibit similar CD spectra. researchgate.net

The study of these complex molecules often involves a combination of experimental CD data and computational calculations to predict theoretical spectra for different possible stereoisomers. biorxiv.org By comparing the experimental spectrum to the calculated spectra, the absolute configuration can be confidently assigned. This combined approach is particularly valuable when X-ray quality crystals are not available. biorxiv.org The conformational analysis of this compound, aided by chiroptical data, provides insight into the spatial arrangement of the molecule in solution, which is crucial for understanding its interactions with biological targets.

Table 2: Key Spectroscopic and Physicochemical Data for this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃₃H₄₉N₅O₆ | dntb.gov.ua |

| Molar Mass | 611.8 g/mol | dntb.gov.ua |

| Alkaloid Type | 13-membered (Ib-type) cyclopeptide alkaloid | capes.gov.brsnu.ac.kr |

| Key Chromophores | Styrylamine, Amide Carbonyls | capes.gov.br |

| Expected CD Cotton Effects | Negative Cotton effects characteristic of the 5S,8S,9S-configuration | capes.gov.brsnu.ac.kr |

Biosynthetic Pathways and Precursor Studies of Cyclopeptide Alkaloids

Proposed Biosynthetic Origins of the Cyclopeptide Skeleton

The fundamental framework for the biosynthesis of cyclopeptide alkaloids, including Zizyphine A, is now understood to be as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). pnas.orgpnas.orgresearchgate.net This model represents a significant shift from earlier hypotheses that may have considered non-ribosomal peptide synthesis (NRPS). The RiPP pathway dictates that the peptide backbone is first assembled by the ribosome from a messenger RNA (mRNA) template, creating a linear precursor peptide. researchgate.net This precursor peptide is then subjected to a series of enzymatic modifications to yield the final, mature cyclopeptide.

This process begins with a precursor protein that typically contains one or more "core" peptide sequences destined to become the final natural product. pnas.org These core sequences are flanked by leader and recognition sequences, which are crucial for guiding the necessary tailoring enzymes to their specific substrate. pnas.orgbiorxiv.org Following a series of post-translational modifications, the final step involves proteolytic cleavage to release the mature cyclopeptide from its precursor. pnas.orgbiorxiv.org The discovery that cyclopeptide alkaloids from Ziziphus and other plant families are produced via this ribosomal mechanism has been pivotal, opening up new avenues for discovery and characterization through genome mining. researchgate.net

Identification of Precursor Amino Acids and Aromatic Moieties

The structure of this compound (C₃₃H₄₉N₅O₆) inherently reveals its constituent building blocks. capes.gov.brnih.gov The biosynthesis utilizes a specific set of proteinogenic and non-proteinogenic amino acids, along with a key aromatic unit derived from tyrosine.

The primary precursors for this compound are:

Isoleucine: Two residues of isoleucine are incorporated. One serves as the N-terminal amino acid, which is subsequently dimethylated.

Proline: One residue of proline is part of the macrocyclic ring.

β-hydroxy-isoleucine: This non-proteinogenic amino acid is a crucial component of the macrocycle, with its β-carbon participating in the ether linkage. It is formed by the post-translational hydroxylation of an isoleucine residue.

p-hydroxystyrylamine: This aromatic moiety forms the ansa-bridge of the macrocycle and is derived from the amino acid tyrosine through oxidative decarboxylation and desaturation.

The assembly of these precursors into a linear peptide chain occurs on the ribosome, dictated by the genetic code. The subsequent modifications, such as hydroxylation and methylation, are post-translational events catalyzed by specific tailoring enzymes.

| Component | Precursor Amino Acid | Location in this compound |

| N,N-dimethylisoleucyl group | Isoleucine | Terminal side chain |

| Isoleucyl residue | Isoleucine | Part of the side chain |

| Prolyl residue | Proline | Part of the macrocycle |

| β-hydroxy-isoleucyl moiety | Isoleucine | Part of the macrocycle |

| p-hydroxystyrylamine moiety | Tyrosine | Macrocyclic ansa-bridge |

Enzymatic Steps and Catalytic Mechanisms Involved in Biosynthesis

The biosynthesis of this compound from its linear precursor involves several key enzymatic transformations. The central and defining reaction is the macrocyclization, which is now attributed to a class of copper-dependent enzymes known as BURP domain cyclases. pnas.orgbiorxiv.orgnih.gov

Key Enzymatic Steps:

Precursor Peptide Synthesis: A gene encoding the precursor peptide is transcribed into mRNA and then translated by the ribosome into a linear polypeptide.

Hydroxylation: A cytochrome P450 monooxygenase likely catalyzes the β-hydroxylation of the isoleucine residue that will participate in the ring closure. P450s are well-known for their role in the structural diversification of alkaloids. nih.gov

Macrocyclization: The signature 14-membered ring of this compound is formed through an intramolecular ether linkage. A BURP domain cyclase catalyzes the bond formation between the phenolic oxygen of the tyrosine-derived unit and the β-carbon of the hydroxylated isoleucine residue. pnas.orgbiorxiv.org This is a type of phenolic ether cross-linkage. ijbiotech.com

Oxidative Decarboxylation: The tyrosine residue within the macrocycle undergoes oxidative decarboxylation and desaturation to form the characteristic styrylamine (B14882868) moiety.

N-Methylation: The terminal isoleucine residue is dimethylated. This is likely carried out by one or more N-methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl donor. Specific histone-lysine N-methyltransferases have been identified in Ziziphus jujuba, indicating the presence of such enzymatic machinery in the plant. uniprot.org

Proteolytic Cleavage: Finally, peptidases recognize and cleave the recognition sequences on the precursor peptide, liberating the mature, cyclized, and tailored this compound molecule. pnas.orgbiorxiv.org

Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Genes

Modern molecular biology techniques have been instrumental in uncovering the genetic basis of cyclopeptide alkaloid formation. The understanding that these compounds are RiPPs has enabled researchers to use transcriptome mining and genome analysis to identify the genes responsible for their production. researchgate.net

In Ziziphus jujuba, the plant that produces this compound, studies have identified numerous genes for "split" precursor peptides. researchgate.net These genes encode the linear peptide sequences that are the substrates for cyclization. Crucially, these precursor peptide genes were found to be co-clustered in the genome with genes encoding BURP-domain containing proteins. researchgate.net This co-localization is a hallmark of a biosynthetic gene cluster (BGC), where all the genes required for the synthesis of a specific metabolite are grouped together on the chromosome. nih.govnih.gov

This "split" system, where the precursor peptide and the cyclase enzyme are encoded by separate genes, is a common architecture for cyclopeptide alkaloid biosynthesis in the Rhamnaceae family. ijbiotech.com By searching transcriptomic datasets for sequences matching known BURP domains and potential precursor peptide motifs, scientists can predict and even discover new cyclopeptide alkaloids, as has been successfully demonstrated in related species. researchgate.net

Comparative Biosynthesis of this compound with Related Cyclopeptide Alkaloids

The biosynthetic pathway of this compound shares a core mechanism with other cyclopeptide alkaloids but also exhibits key differences when compared to other classes of plant cyclopeptides.

Comparison with other Cyclopeptide Alkaloids: The biosynthesis of this compound in Ziziphus jujuba is highly similar to that of other cyclopeptide alkaloids like frangulanine from Ceanothus americanus. Both are derived from a "split" RiPP system where a stand-alone precursor peptide is modified by a separately encoded BURP cyclase. ijbiotech.com The diversity within the cyclopeptide alkaloid family arises from the incorporation of different amino acids into the precursor peptide and the action of various tailoring enzymes (e.g., methyltransferases, hydroxylases), leading to a wide array of final structures from a conserved biosynthetic template.

Comparison with other Plant RiPPs: The biosynthesis of this compound can be contrasted with other plant RiPPs that also utilize BURP domain enzymes, such as the lyciumins. In the case of lyciumins, the biosynthetic machinery is typically "fused," meaning the precursor peptide sequences are located on the same polypeptide chain as the catalytic BURP domain. pnas.orgpnas.org This contrasts with the "split" system seen for this compound. Furthermore, the type of bond formed is different; lyciumins feature a C-N linkage between tryptophan and glycine, whereas this compound has a C-O ether linkage involving a tyrosine derivative. pnas.org This highlights how a single family of enzymes, the BURP cyclases, has evolved to catalyze different types of macrocyclization reactions on diverse peptide substrates, contributing significantly to the chemical diversity of plant natural products.

| Feature | This compound Biosynthesis | Lyciumin Biosynthesis |

| System Architecture | Split (Precursor and Cyclase are separate genes) | Fused (Precursor and Cyclase are on one gene) |

| Key Precursor | Tyrosine-containing peptide | Tryptophan-containing peptide |

| Macrocycle Linkage | C-O Ether Bond | C-N Bond |

| Catalytic Enzyme | Split BURP Cyclase | Fused BURP Cyclase |

Mechanistic Investigations of Zizyphine A S Biological Activities

Antioxidant Mechanisms and Molecular Targets

Zizyphine A's antioxidant properties are attributed to its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.comnih.gov This is crucial as high levels of ROS can damage cellular macromolecules like DNA, lipids, and proteins, contributing to various diseases and impeding processes like wound healing. mdpi.commdpi.com

Free Radical Scavenging Pathways

This compound exhibits notable antioxidant properties by effectively scavenging free radicals. This activity is linked to the presence of phenolic compounds, which have a high potential for radical scavenging. The mechanism involves donating electrons to neutralize free radicals, thereby preventing them from causing cellular damage. In vitro assays, such as those using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are standard methods to evaluate the free radical scavenging capacity of compounds. mbl.or.krscielo.br While specific data on this compound's performance in these assays is not detailed in the provided results, extracts containing related compounds have demonstrated concentration-dependent radical scavenging activity.

Modulation of Oxidative Stress Enzymes and Pathways

Beyond direct scavenging, the antioxidant effects of compounds similar to this compound involve the modulation of key enzymatic pathways that control oxidative stress. researchgate.net Cells possess a sophisticated antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.com These enzymes play a crucial role in neutralizing harmful ROS. researchgate.net

In silico molecular docking studies have been performed on Zizyphine F, a related compound, to understand its interaction with target enzymes. These studies investigated its binding affinity against Xanthine (B1682287) oxidoreductase, an enzyme involved in the generation of reactive oxygen species. silae.itresearchgate.net The results indicated a binding affinity, suggesting a potential mechanism for its antioxidant activity. silae.itresearchgate.net

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular redox homeostasis. nih.govmdpi.com Under conditions of oxidative stress, the transcription factor Nrf2 is released and translocates to the nucleus, where it activates the expression of various antioxidant genes. nih.gov This leads to an increased production of protective enzymes like SOD and CAT. mdpi.com While direct evidence for this compound's interaction with the Nrf2 pathway is not available in the search results, this pathway represents a plausible molecular target for its observed antioxidant effects.

Anti-inflammatory Pathways and Cellular Modulations

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. mbl.or.kr this compound and related compounds have demonstrated anti-inflammatory properties by modulating key cellular pathways and the expression of inflammatory mediators. researchgate.net

Regulation of Inflammatory Cytokine Expression

A key aspect of the anti-inflammatory action of this compound involves the suppression of pro-inflammatory cytokines. Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. nih.gov Studies on extracts containing Zizyphus alkaloids have shown a significant reduction in the levels of inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). mdpi.com

Research has demonstrated that extracts from Ziziphus species can downregulate the gene expression of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IFN-γ. researchgate.netresearchgate.net For instance, one study highlighted that a Z. jujuba extract downregulated TNF-α to levels lower than that caused by the anti-inflammatory drug piroxicam. researchgate.net In silico molecular docking has also suggested that molecules identified in Zizyphus extracts can bind to the active sites of TNF-α and IL-1β. mdpi.com

| Cytokine | Effect | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed/Downregulated | mdpi.comresearchgate.netresearchgate.net |

| Interleukin-1 beta (IL-1β) | Suppressed/Downregulated | mdpi.comresearchgate.net |

| Interleukin-6 (IL-6) | Downregulated | researchgate.net |

| Interferon-gamma (IFN-γ) | Downregulated | researchgate.net |

Cellular Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds like this compound are mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. google.comnih.gov Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. mdpi.com The suppression of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural compounds. mdpi.com

Other important signaling pathways implicated in inflammation include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)-Akt pathways. mdpi.comfrontiersin.orgwjgnet.com The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in the production of inflammatory mediators. mdpi.com The PI3K-Akt pathway is crucial for cell proliferation and survival and is also involved in inflammatory processes. wjgnet.comnih.gov While direct studies on this compound's modulation of these specific pathways are limited in the provided results, they represent the primary routes through which anti-inflammatory compounds typically exert their effects.

Wound Healing Processes at the Molecular and Cellular Level

Wound healing is a complex and dynamic process involving inflammation, proliferation, and remodeling phases. nih.gov this compound and related compounds have been shown to promote wound healing by influencing various molecular and cellular events.

The beneficial effects are partly due to the antioxidant and anti-inflammatory properties of these compounds, as excessive oxidative stress and prolonged inflammation can impair the healing process. mdpi.com By reducing oxidative damage and suppressing inflammatory markers, this compound helps create a more favorable environment for tissue repair.

A critical aspect of wound healing is the formation of new tissue, which involves the proliferation and migration of cells and the deposition of extracellular matrix. Growth factors play a pivotal role in orchestrating these events. nih.gov Studies have shown that extracts containing this compound can upregulate key growth factors essential for wound repair, including:

Transforming Growth Factor-beta (TGF-β1): This growth factor is crucial for stimulating collagen synthesis and deposition, as well as granulation tissue formation. researchgate.net

Vascular Endothelial Growth Factor (VEGF): VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. mdpi.comresearchgate.net

In vivo studies on animal models with excision wounds have demonstrated that topical application of extracts from Zizyphus species significantly enhances the rate of wound closure. researchgate.net These treated wounds showed higher expression of TGF-β1, VEGF, and Type I collagen compared to untreated controls. mdpi.comresearchgate.net This indicates that the compounds actively promote the cellular and molecular processes that drive effective wound repair.

| Molecular/Cellular Effect | Specific Target/Process | Observed Outcome | Reference |

|---|---|---|---|

| Growth Factor Upregulation | Transforming Growth Factor-beta (TGF-β1) | Enhanced expression | researchgate.net |

| Growth Factor Upregulation | Vascular Endothelial Growth Factor (VEGF) | Enhanced expression | mdpi.comresearchgate.net |

| Extracellular Matrix Synthesis | Type I Collagen | Increased expression | mdpi.comresearchgate.net |

| Inflammatory Response | TNF-α, IL-1β | Suppressed expression | mdpi.com |

| Tissue Repair | Wound Closure Rate | Significantly increased | researchgate.net |

Role in Collagen Synthesis and Deposition

Research indicates that extracts containing this compound play a significant role in the wound healing process by modulating collagen expression. researchgate.net Collagen is a fundamental protein in the skin's extracellular matrix, crucial for providing structural integrity and facilitating tissue repair. nih.gov Its synthesis and deposition are vital for wound closure and the formation of new tissue. nih.govresearchgate.net

In studies involving animal models, topical application of extracts from Ziziphus mauritiana, which contains this compound, led to a notable increase in the expression of Type I collagen. researchgate.netnih.gov This upregulation of collagen is a key factor in accelerating wound healing, as it attracts fibroblasts to the wound site and promotes the deposition of new collagen fibers. nih.gov The enhanced collagen production contributes to improved tissue remodeling and faster wound closure. researchgate.net

Impact on Growth Factor Expression and Cell Proliferation

The wound healing properties associated with this compound are also linked to its influence on various growth factors and cell proliferation. Extracts containing this compound have been shown to upregulate the expression of key growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and Vascular Endothelial Growth Factor (VEGF). researchgate.net

TGF-β1 is a multifunctional cytokine that plays a critical role in all phases of wound healing, including inflammation, cell proliferation, and extracellular matrix deposition. researchgate.netnih.gov It stimulates the proliferation and differentiation of fibroblasts, which are essential for producing the new tissue needed to heal a wound. nih.gov VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients and oxygen to the healing tissue. nih.gov It also stimulates wound healing through collagen deposition and epithelialization. nih.gov

Furthermore, studies on HER2-positive breast cancer cell lines have shown that extracts from Ziziphus spina-christi, which contains related cyclopeptide alkaloids, can inhibit cell proliferation and migration. nih.gov This suggests that compounds within these extracts, potentially including this compound, may interfere with signaling pathways that control cell growth, such as the p38 MAPK pathway. nih.gov

Table 1: Effect of Ziziphus mauritiana Fruit Extract (ZFE) on Gene and Protein Expression in Wound Healing

| Marker | Effect of ZFE Treatment | Significance |

| TGF-β1 | Significantly higher mRNA and protein expression compared to untreated and MEBO®-treated groups. researchgate.netnih.gov | Promotes cell growth, proliferation, migration, collagen synthesis, and extracellular matrix deposition. researchgate.net |

| VEGF | Markedly higher relative protein expression compared to MEBO®-treated wounds. nih.gov | Stimulates angiogenesis, collagen deposition, and epithelialization. nih.gov |

| Type I Collagen | Markedly higher relative protein expression compared to MEBO®-treated wounds. researchgate.netnih.gov | Main protein in skin tissue, essential for connective tissue repair and providing a matrix for cell adhesion. nih.gov |

| TNF-α | Significantly lower mRNA expression compared to untreated and MEBO®-treated groups. researchgate.netnih.gov | Reduction of this inflammatory marker indicates suppressed inflammation. |

| IL-1β | Significantly lower mRNA expression compared to untreated and MEBO®-treated groups. researchgate.netnih.gov | Reduction of this inflammatory marker indicates suppressed inflammation. |

Anthelmintic Mechanisms of Action

The anthelmintic (anti-parasitic) properties of compounds like this compound are a significant area of research. The mechanisms by which these compounds exert their effects on parasites are multifaceted and target vital physiological processes. msdvetmanual.com

One of the primary mechanisms of action for many anthelmintic and anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. ksumsc.comresearchgate.net Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing critical roles in cell division, motility, and intracellular transport.

While direct studies on this compound's interaction with the colchicine (B1669291) binding site on tubulin are not extensively detailed in the provided context, the broader class of cyclopeptide alkaloids and extracts from Ziziphus species have been associated with activities that involve cell cycle arrest. researchgate.net For instance, ethanolic extracts of Z. nummularia are suggested to cause M-phase arrest by inhibiting tubulin polymerization. researchgate.net This mode of action is characteristic of compounds that bind to tubulin, such as at the colchicine site, preventing the formation of microtubules and thereby halting cell division. nih.gov This mechanism is a known target for anthelmintic drugs like benzimidazoles, which inhibit microtubule synthesis in parasites. ksumsc.com

Interference with the neuromuscular system is a common and effective strategy for anthelmintic drugs, leading to paralysis and subsequent expulsion of the parasite from the host. msdvetmanual.comnih.gov Anthelmintics can act as either agonists or antagonists of neurotransmitter receptors that are crucial for parasite muscle function. nih.gov

For example, some anthelmintics act as depolarizing neuromuscular blocking agents, causing a release of acetylcholine (B1216132) and inhibition of cholinesterase, which leads to paralysis of the worms. ksumsc.com Other compounds, like the novel cyclo-depsipeptide anthelmintic emodepside, have been shown to cause muscle relaxation in the parasitic nematode Ascaris suum. nih.gov This effect is thought to be mediated by stimulating the release of an inhibitory neurotransmitter or neuromodulator at the neuromuscular junction. nih.gov Although the specific neuromuscular effects of this compound are not detailed, a molecular docking study indicated that Zizyphine F, a related compound, has a high binding affinity for target enzymes related to anthelmintic activity. silae.it

Inhibition of Tubulin Polymerization (e.g., interaction with tubulin colchicine site)

Antiviral Properties and Cellular Interference

The potential for this compound and related cyclopeptide alkaloids to act as antiviral agents is an emerging area of scientific interest. The primary mechanism explored is the inhibition of viral replication.

Viral replication is a multi-stage process that offers several targets for antiviral drugs, including attachment, entry, uncoating, synthesis of viral components, assembly, and release. frontiersin.org Research has shown that cyclopeptide alkaloids isolated from the roots of Ziziphus jujuba exhibit inhibitory effects on the replication of the porcine epidemic diarrhea virus (PEDV), a type of coronavirus. nih.govresearchgate.net

In silico studies, which use computer simulations to predict biological activity, have also suggested that cyclopeptide alkaloids from Ziziphus spina-christi have the potential to act as antiviral agents. uinsgd.ac.idresearchgate.net These studies predicted that compounds like Zizyphine-F could have antiviral activity, potentially by inhibiting key viral enzymes such as the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. uinsgd.ac.idresearchgate.net The inhibition of such enzymes would block the processing of viral polyproteins, thereby halting the replication cycle. researchgate.net

Table 2: Predicted Antiviral Activity of Cyclopeptide Alkaloids

| Compound | Predicted Activity (Pa) as Antiviral | Predicted Activity (Pa) as Protease Inhibitor | Source |

| Boceprevir (Reference) | 0.730 | 0.347 | uinsgd.ac.id |

| Ambiphine-H | 0.263 | Showed activity | uinsgd.ac.id |

| Franganine | 0.201 | Showed activity | uinsgd.ac.id |

| Jubanine-A | 0.203 | - | uinsgd.ac.id |

| Mauritine-A | 0.277 | Showed highest Pa value | uinsgd.ac.id |

| Sativanine-B | 0.162 | - | uinsgd.ac.id |

| Zizyphine-F | 0.300 | - | uinsgd.ac.id |

Host-Pathogen Interaction Modulation

The direct modulation of host-pathogen interactions by this compound has not been extensively detailed in scientific literature. However, studies on extracts from Ziziphus species, which contain a variety of cyclopeptide alkaloids including this compound, suggest potential immunomodulatory effects. Research on leaf extracts of Ziziphus jujuba and Ziziphus spina-christi has demonstrated the ability to downregulate the gene expression of several pro-inflammatory cytokines.

In one study, metabolomic analysis correlated specific cyclopeptide alkaloids with these effects. For instance, compounds like zizyphine G and lotusine (B2415102) G were identified as potential metabolites responsible for downregulating Tumor Necrosis Factor-alpha (TNF-α). researchgate.netresearchgate.net Other compounds within the extracts, such as oxyphylline B, were linked to the downregulation of Interleukin-1 beta (IL-1β), while zizyphursolic acid and mauritine H were correlated with the downregulation of Interferon-gamma (IFN-ɣ) and Interleukin-6 (IL-6). researchgate.net These findings suggest that the broader class of Ziziphus alkaloids may exert anti-inflammatory effects by modulating cytokine production, a key aspect of the host's response to pathogens. However, the specific contribution and direct mechanism of this compound in this complex interplay remain to be elucidated.

Antimicrobial Activities and Cellular Targets

Cyclopeptide alkaloids as a class are recognized for their antimicrobial properties, although specific mechanistic data for this compound are limited. researchgate.net

The precise antibacterial mechanism of this compound is not yet fully characterized. However, research into related peptide antibiotics provides potential avenues of action. One critical target in bacterial cell wall synthesis is the enzyme phospho-MurNAc-pentapeptide translocase (MraY). nih.govnih.govuni-tuebingen.de Some studies on uridyl-peptide antibiotics, which share some structural similarities with cyclopeptides, suggest that inhibition of MraY translocase is a possible mode of action. researchgate.netkjim.org This inhibition disrupts the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to cell death. nih.gov

Additionally, the ability of antibacterial agents to permeate the bacterial membrane is crucial for their activity. Studies on synthetic peptide derivatives have shown that modifications can improve passive diffusion across the cytoplasmic membrane, a key step for reaching intracellular targets like MraY. researchgate.net While general assays to assess bacterial membrane permeabilization exist, such as the ortho-nitrophenyl-β-galactoside (ONPG) assay, their specific application to determine the effects of this compound has not been reported in the available literature. nih.govnih.gov

Similar to its antibacterial action, the specific antifungal mechanism of this compound is not well-defined. Alkaloids, as a broad class of compounds, are known to exert antifungal effects, potentially through mechanisms like disrupting the integrity of the fungal cell membrane. nih.gov A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to membrane disruption and cell death. nih.govnih.gov While methods to quantify ergosterol content to assess the impact of antifungal compounds are established, studies specifically investigating the effect of this compound on this pathway are lacking. nih.govnih.gov

Antibacterial Mechanisms (e.g., cell wall/membrane disruption, enzyme inhibition)

Other Pre-clinical Mechanistic Studies (e.g., antidiarrheal, anti-ulcer, sedative effects, if directly linked to this compound or its established class mechanisms)

Extracts from the root of Ziziphus oenoplia, a plant known to contain this compound and Zizyphine B, have demonstrated significant antidiarrheal activity in animal models. nih.govflorajournal.com The proposed mechanisms for the methanol (B129727) extract include a reduction in gastrointestinal motility and an inhibition of intestinal fluid accumulation. nih.govflorajournal.com In models using castor oil and magnesium sulphate to induce diarrhea, the extract reduced the frequency of defecation and the volume of intestinal fluid. nih.govflorajournal.com This suggests that the extract may enhance the reabsorption of water and electrolytes from the gastrointestinal tract. nih.gov While alkaloids are among the phytochemicals present in the active extract, the antidiarrheal effect is likely due to the synergistic action of multiple constituents, including flavonoids and tannins, and is not exclusively attributed to this compound. nih.gov

The anti-ulcer properties of Ziziphus species are generally attributed to their flavonoid and terpenoid content rather than specifically to cyclopeptide alkaloids like this compound. nih.govekb.eg The mechanisms are thought to involve cytoprotective effects, which enhance the defense of the gastric mucosa against aggressive factors like acid and pepsin. nih.govresearchgate.netresearchgate.net One key pathway is the stimulation of endogenous prostaglandin (B15479496) synthesis. nih.govnih.gov Prostaglandins, particularly PGE₂, play a crucial role in maintaining mucosal integrity by increasing mucus and bicarbonate secretion and improving mucosal blood flow. kjim.orgnih.govnih.gov Extracts from Ziziphus jujuba have been shown to reduce ulcer indices and gastric acid secretion while increasing gastric mucus content. plos.org However, a direct mechanistic link showing that this compound itself modulates prostaglandin synthesis or provides gastric cytoprotection is not established in the current literature.

The sedative properties of cyclopeptide alkaloids from Ziziphus species are more clearly suggested in the literature. nih.gov The seeds of Ziziphus jujuba var. spinosa, a source of these alkaloids, are used in traditional medicine to treat insomnia. nih.gov Mechanistic studies on related compounds, such as the cyclopeptide alkaloid Sanjoinine A (also known as frangufoline), point towards the modulation of the central nervous system. nih.gov The proposed mechanism involves interaction with the GABAergic and serotonergic systems. researchgate.netnih.gov Specifically, some active components from Ziziphus seeds have been shown to increase chloride influx and the expression of α and γ subunits of GABA-A receptors. nih.gov The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and its potentiation leads to sedative and anxiolytic effects. plos.orgnih.govnih.govfrontiersin.orgumich.edu While this compound shares a core structure with other sedative cyclopeptide alkaloids, direct experimental evidence from receptor binding assays confirming its interaction with GABA or serotonin (B10506) receptors is currently lacking. ucc.edu.ghnih.gov

Research Findings on the Biological Activities of this compound and Related Compounds

| Biological Activity | Compound/Extract Studied | Experimental Model | Observed Mechanistic Effect | Reference |

|---|---|---|---|---|

| Immunomodulation | Ziziphus jujuba/spina-christi extracts (containing various alkaloids) | In vitro (PCR) | Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-ɣ). | researchgate.net |

| Antidiarrheal | Methanol extract of Ziziphus oenoplia root (contains this compound) | In vivo (castor oil and magnesium sulphate-induced diarrhea in rats) | Reduced gastrointestinal motility and intestinal fluid accumulation; likely by enhancing water/electrolyte reabsorption. | nih.govflorajournal.com |

| Anti-ulcer | Extract of Ziziphus jujuba leaves | In vivo (pylorus ligation, ethanol, and aspirin-induced ulcers in rats) | Reduced gastric volume and acidity; increased gastric mucus content (cytoprotective effect). | plos.org |

| Sedative | Extracts of Ziziphus jujuba var. spinosa seeds (source of cyclopeptide alkaloids) | In vivo/In vitro | Modulation of GABAergic and serotonergic systems; increased GABA-A receptor subunit expression. | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Zizyphine a and Derivatives

Principles and Methodologies of SAR Investigations in Natural Products

The investigation of SAR in natural products involves a multi-faceted approach that begins with a lead compound identified from a natural source. nih.gov The fundamental principle is that the molecule's three-dimensional structure dictates its interaction with biological targets, and thus its activity. ugm.ac.id Minor modifications to the chemical structure can lead to significant changes in pharmacological properties. frontiersin.org Key methodologies include the systematic synthesis of analogues with targeted structural changes and subsequent biological screening to build a comprehensive understanding of the SAR. oncodesign-services.com This process helps to identify the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. frontiersin.org

For complex natural products like the cyclopeptide alkaloids, this process often involves:

Bioactivity-Guided Fractionation: Isolating the active compound (e.g., Zizyphine A) from a plant extract. nih.gov

Structural Simplification: Creating simpler analogues to make synthesis more manageable while retaining activity. frontiersin.org

Stereochemical Analysis: Investigating the role of the spatial arrangement of atoms, as different stereoisomers can have vastly different biological effects. mdpi.com

These investigations provide critical information regarding the mode of drug-target interaction and aid in the design of new analogues with improved potency and reduced toxicity. nih.gov

The total synthesis of this compound is a significant challenge due to its complex 33-membered macrocyclic structure. researchgate.net However, the development of synthetic strategies is essential for producing analogues needed for detailed SAR studies. The general approach involves the stepwise synthesis of a linear peptide precursor, followed by a crucial macrocyclization step.

Linear Peptide Synthesis: The linear peptide backbone is typically assembled using Solid-Phase Peptide Synthesis (SPPS). This method utilizes Fmoc-protected amino acids that are sequentially coupled to a solid support. Activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often used to facilitate the formation of peptide bonds. researchgate.net

Macrocyclization: This is a critical and often low-yielding step. Strategies like using azide-alkyne cycloadditions or amide bond formation under high-dilution conditions are employed to favor the intramolecular ring-closing reaction over intermolecular polymerization. researchgate.net The choice of cyclization strategy and the specific linker between peptide fragments can significantly impact the yield and the final conformation of the macrocycle. researchgate.net

Targeted Modifications: To build a library of analogues for SAR, specific modifications are introduced during the synthesis. This can include:

Substituting individual amino acids to probe the role of their side chains.

Altering the size of the macrocyclic ring by using different length linkers. researchgate.net

Modifying key functional groups, such as the methoxy (B1213986) group on the styrylamine (B14882868) moiety or the hydroxyl group on the β-oxyproline residue. nih.gov

Creating reduced analogues, such as dihydro-Zizyphine A, to simplify stereochemical complexities and assess the importance of specific double bonds. researchgate.net

For example, in studies on related macrocyclic scaffolds, researchers have successfully synthesized libraries of 13-, 14-, and 15-membered rings to directly assess the impact of ring size on anti-tumor activity. researchgate.net

Once a library of this compound analogues is synthesized, it must be screened to determine the biological activity and potency of each compound. This is achieved through a combination of in vitro (laboratory-based) and in silico (computer-based) methods.

In vitro Screening: These are experiments conducted in a controlled environment, such as a test tube or culture dish. For this compound and its class of cyclopeptide alkaloids, relevant assays include:

Antiplasmodial Activity Assays: Testing the compounds against cultures of parasites like Plasmodium falciparum to determine their inhibitory concentration (IC50). nih.gov

Antimycobacterial Assays: Evaluating activity against bacteria such as Mycobacterium tuberculosis. nih.gov

Cytotoxicity Assays: Assessing the toxicity of the compounds against various human cell lines (e.g., cancer cells and normal cells) to determine therapeutic index. nih.gov

Enzyme Inhibition Assays: Measuring the ability of analogues to inhibit specific enzymes that are targets for a particular disease. nih.gov

Cellular Mechanism Assays: Investigating effects on cellular processes, such as the modulation of intracellular calcium levels in human taste bud cells, which has been studied for zizyphin. researchgate.net

In silico Screening: Computational methods are used to predict the biological activity of compounds, helping to prioritize which analogues to synthesize and test in vitro. researchgate.net This approach saves significant time and resources. nih.gov

Molecular Docking: This is a primary tool used to predict how a ligand (e.g., a this compound analogue) binds to the active site of a target protein. nih.gov The docking process generates a score, often expressed as binding energy (kcal/mol), which estimates the binding affinity. researchgate.net Lower binding energy values suggest a more stable and potentially more potent interaction. nih.gov

Pharmacophore-Based Screening: A pharmacophore model representing the key structural features necessary for activity is used to search databases for molecules that fit the model. ubaya.ac.id

Activity Prediction Servers: Web-based tools like the PASS (Prediction of Activity Spectra for Substances) server can predict a wide range of biological activities for a given structure based on its similarity to known bioactive compounds. nih.gov

The table below shows sample in silico docking results for Zizyphine analogues against the SARS-CoV-2 Main Protease (Mpro), demonstrating how different analogues exhibit varying binding affinities.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Reference |

|---|---|---|---|

| Mauritine-A | -9.88 | 57.52 | |

| Sativanine-B | -8.98 | 263.62 | |

| Jubanine-A | -8.61 | 492.20 | |

| Zizyphine-F | -8.08 | 1190.00 | |

| Franganine | -7.97 | 1440.00 | |

| Amphibine-H | -7.93 | 1560.00 |

Synthesis of this compound Analogues with Targeted Structural Modifications

Identification of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore represents the essential spatial arrangement of molecular features that are critical for a ligand to interact with a specific biological target and trigger a response. For this compound and related cyclopeptide alkaloids, SAR studies have begun to elucidate these key motifs.

Based on comparative studies of a library of 19 cyclopeptide alkaloids, two structural features have been identified as particularly important for antiplasmodial activity:

The 13-Membered Macrocyclic Ring: This ring size is preferred over a 14-membered one. gardp.org this compound possesses this favored 13-membered ansa-bridged ring system as part of its larger structure.

The Styrylamine Moiety: Methoxylation at position 2 of the styrylamine group, which is part of the macrocycle, is beneficial for activity. gardp.org

Therefore, a preliminary pharmacophore model for this class of compounds would include the rigid 13-membered ring scaffold and a strategically placed methoxy group on the embedded aromatic ring. Further computational studies using techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can refine this model by identifying the steric and electrostatic properties of side chains that favor optimal receptor interactions.

Impact of Macrocyclic Ring Size and Conformation on Biological Response

For cyclopeptide alkaloids, SAR studies have provided clear evidence of the importance of ring size. A qualitative SAR study that compared the antiplasmodial activity of 19 different cyclopeptide alkaloids demonstrated that a 13-membered macrocyclic ring is preferable to a 14-membered one. gardp.org This suggests that the 13-membered ring provides the optimal conformation for binding to the biological target responsible for the antiplasmodial effect.

In other classes of macrocyclic drugs, similar dependencies have been observed. For instance, studies on macrocyclic peptide deformylase (PDF) inhibitors found that 15- to 17-membered macrocycles were optimal for binding to the enzyme's active site, displaying significantly higher potency than their acyclic counterparts. The constrained conformation of the macrocycle can pre-organize the molecule into a bioactive shape, reducing the entropic penalty upon binding and leading to higher affinity. researchgate.net Conversely, a ring that is too small may introduce excessive strain, while one that is too large may be too flexible and fail to adopt the required binding conformation. ubaya.ac.id

Role of Amino Acid Residues and Side Chains in Ligand-Target Interactions

The amino acid residues that constitute the peptide portion of this compound play a crucial role in its interaction with biological targets. The specific sequence of amino acids (including valine, N-methylalanine, and a β-oxyproline moiety) and the nature of their side chains determine the types of bonds that can be formed with a target receptor or enzyme.

Molecular docking simulations of Zizyphine analogues and related compounds from Ziziphus species have provided insights into these interactions. nih.gov These studies predict the formation of specific non-covalent bonds between the ligand and amino acid residues within the target's binding pocket. Key interactions include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding site. For example, docking studies of related compounds have predicted hydrogen bonding with residues like CYS 919, ASP 1046, and GLU 885 in various target proteins.

Hydrophobic Interactions: The nonpolar side chains of amino acids like valine and leucine (B10760876) in the ligand can form favorable interactions with hydrophobic pockets in the target protein, contributing significantly to binding affinity.

Electrostatic Interactions: Charged groups on the ligand can interact with oppositely charged residues on the protein surface.

The table below lists examples of amino acid residues in the SARS-CoV-2 Main Protease (Mpro) that are predicted to interact with various cyclopeptide alkaloids, highlighting the specific contributions of different parts of the ligand to binding.

| Ligand | Interacting Amino Acid Residues in Target (SARS-CoV-2 Mpro) | Interaction Type | Reference |

|---|---|---|---|

| Amphibine-H | HIS-41, MET-49, ASN-142, CYS-145, HIS-163, MET-165, GLU-166, GLN-189 | Hydrogen Bond, Hydrophobic | |

| Franganine | THR-26, HIS-41, CYS-44, MET-49, ASN-142, CYS-145, HIS-163, GLU-166 | Hydrogen Bond, Hydrophobic | |

| Jubanine-A | THR-25, HIS-41, MET-49, ASN-142, CYS-145, HIS-163, GLU-166, GLN-189 | Hydrogen Bond, Hydrophobic | |

| Mauritine-A | HIS-41, MET-49, ASN-142, CYS-145, HIS-163, MET-165, GLU-166, GLN-189 | Hydrogen Bond, Hydrophobic | |

| Zizyphine-F | HIS-41, MET-49, ASN-142, CYS-145, HIS-163, MET-165, GLU-166, GLN-189 | Hydrogen Bond, Hydrophobic |

Computational Chemistry Approaches in this compound SAR

Computational chemistry is an indispensable tool in modern SAR studies, enabling the rapid evaluation of large numbers of compounds and providing deep insights into ligand-target interactions at the molecular level. oncodesign-services.com For this compound, a variety of in silico techniques have been applied to understand its SAR and predict the activity of its analogues.

Molecular Docking: As previously mentioned, docking is used to predict the binding mode and affinity of analogues. nih.gov This helps in ranking compounds and understanding which structural modifications might enhance binding. researchgate.net Validation of the docking protocol is a critical step, often done by re-docking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding pose (a root-mean-square deviation, RMSD, of <2.0 Å is generally considered valid).

Pharmacophore Modeling: Ligand-based or structure-based pharmacophore models are generated to define the key chemical features required for activity. frontiersin.orgubaya.ac.id These models are then used for virtual screening of compound databases to identify novel scaffolds or derivatives that match the pharmacophore and are likely to be active. mdpi.com

ADME/T Prediction: Computational tools like the SwissADME server are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of analogues. nih.gov This is crucial for early-stage drug development, as it helps to identify compounds that not only have good potency but also possess drug-like pharmacokinetic profiles. researchgate.net Toxicity prediction, using software like Toxtree, can flag potential safety issues early in the process.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time (e.g., 100-500 ns). nih.gov This technique is used to assess the stability of the predicted binding pose from docking. By analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can confirm if the ligand remains stably bound in the active site.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate a more accurate estimation of the binding free energy of the ligand-protein complex.

This integrated computational workflow, from initial screening to detailed dynamic simulations, provides a powerful framework for guiding the rational design of more effective this compound derivatives. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies have been instrumental in elucidating their binding modes and affinities to various biological targets.

In silico studies have explored the potential of this compound and its analogs against several protein targets. For instance, in research targeting the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme for viral replication, Zizyphine derivatives have shown promising results. uinsgd.ac.idcapes.gov.br One study compared the binding affinities of this compound, Zizyphine C, Zizyphine F, and Zizyphine I against the 3CLpro receptor. uns.ac.iduns.ac.id The results indicated that Zizyphine C exhibited a superior binding affinity compared to the other tested analogs. uns.ac.iduns.ac.id

The binding energy, which represents the strength of the interaction, and the inhibition constant (Ki), which indicates how potently a compound inhibits a target, are key parameters derived from these simulations. A lower binding energy and a lower Ki value suggest a more stable ligand-receptor complex and more effective inhibition. uinsgd.ac.id

Another investigation focused on the antioxidant and anthelmintic potential of this compound and Zizyphine F by docking them against xanthine (B1682287) oxidoreductase and tubulin colchicine (B1669291) enzymes, respectively. silae.it The study revealed that Zizyphine F displayed a notable binding affinity for both targets. silae.itresearchgate.net

The interactions observed in docking simulations often involve hydrogen bonds and various non-covalent interactions like pi-sigma, pi-alkyl, and pi-sulfur, which help to stabilize the ligand within the receptor's binding site. uinsgd.ac.id For example, in the docking against SARS-CoV-2 Mpro, Zizyphine F formed two hydrogen bonds and a high number of pi-interactions, contributing to its strong binding energy. uinsgd.ac.id

Table 1: Molecular Docking Results of Zizyphine Analogs Against Various Protein Targets

| Compound | Target Protein | Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Zizyphine C | SARS-CoV-2 3CLpro | -9.32 | 146.89 nM | uns.ac.iduns.ac.id |

| This compound | SARS-CoV-2 3CLpro | (less than Zizyphine C) | (higher than Zizyphine C) | uns.ac.iduns.ac.id |

| Zizyphine F | SARS-CoV-2 3CLpro | (less than Zizyphine C) | (higher than Zizyphine C) | uns.ac.iduns.ac.id |

| Zizyphine I | SARS-CoV-2 3CLpro | (less than Zizyphine C) | (higher than Zizyphine C) | uns.ac.iduns.ac.id |

| Zizyphine F | Xanthine Oxidoreductase | -2.48 | Not Reported | silae.it |

| Zizyphine F | Tubulin Colchicine | -3.61 | Not Reported | silae.it |

| Zizyphine-F | SARS-CoV-2 Mpro | (High, better than Boceprevir) | (High, better than Boceprevir) | uinsgd.ac.id |

| Amphibine-H | SARS-CoV-2 Mpro | (High, better than Boceprevir) | (High, better than Boceprevir) | uinsgd.ac.id |

| Franganine | SARS-CoV-2 Mpro | (High, better than Boceprevir) | (High, better than Boceprevir) | uinsgd.ac.id |

| Jubanine-A | SARS-CoV-2 Mpro | (High, better than Boceprevir) | (High, better than Boceprevir) | uinsgd.ac.id |

| Mauritine-A | SARS-CoV-2 Mpro | (High, better than Boceprevir) | (High, better than Boceprevir) | uinsgd.ac.id |

| Sativanine-B | SARS-CoV-2 Mpro | (High, better than Boceprevir) | (High, better than Boceprevir) | uinsgd.ac.id |

Note: Specific binding energy and Ki values for all Zizyphine analogs were not always detailed in the compared studies, but relative affinities were reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rguha.net These models are essential for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key for the desired biological effect. nih.govnih.gov

A SAR study on a set of 19 cyclopeptide alkaloids, which includes the Zizyphine-A type, was conducted to understand their antiplasmodial activity against Plasmodium falciparum. uantwerpen.be This study provided both qualitative and quantitative insights. The qualitative SAR indicated that a 13-membered ring, characteristic of this compound, is generally preferred over a 14-membered ring for antiplasmodial activity. uantwerpen.be Furthermore, the presence of a methoxy group on the styrylamine moiety was found to be beneficial for activity. uantwerpen.be

The QSAR models developed from this study used techniques like Partial Least Squares (PLS) and Multiple Linear Regression (MLR) to establish a quantitative correlation between molecular descriptors and antiplasmodial activity. uantwerpen.be The models identified several descriptors that significantly explain the variance in activity. In order of decreasing importance, these were:

The Platt index (related to the sum of edge degrees in a molecular graph)

MMFF94 energy (a measure of the molecule's steric energy)

Dreiding energy (another measure of strain energy)

Maximal and minimal projection area

Yield polarity

Percentage of Carbon atoms

The aliphatic bond count uantwerpen.be

These findings suggest that both the structural topology and the conformational energy of the cyclopeptide alkaloids are critical determinants of their antiplasmodial effects. By using such QSAR models, researchers can screen virtual libraries of this compound derivatives to prioritize those with the highest predicted activity for synthesis and further testing. rguha.net

Table 2: Key Molecular Descriptors from QSAR Study of Cyclopeptide Alkaloids for Antiplasmodial Activity

| Descriptor | Importance | Implication for Activity | Reference |

|---|---|---|---|

| Platt Index | Highest | Relates to the molecular topology and branching. | uantwerpen.be |

| MMFF94 Energy | High | Lower steric energy is likely favorable. | uantwerpen.be |

| Dreiding Energy | High | Lower strain energy is likely favorable. | uantwerpen.be |

| Maximal/Minimal Projection Area | Moderate | Defines the molecular shape and size constraints. | uantwerpen.be |

| Yield Polarity | Moderate | Influences solubility and interaction with polar residues. | uantwerpen.be |

| Percentage of C-atoms | Lower | Relates to the lipophilicity of the molecule. | uantwerpen.be |

| Aliphatic Bond Count | Lowest | Contributes to the molecule's flexibility and size. | uantwerpen.be |

Ligand Efficiency and Drug-Likeness Optimization in SAR Context

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and other related metrics are used to assess the quality of hits and leads during the optimization process. nih.govresearchgate.net LE is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC), providing an indication of how efficiently a molecule binds to its target. sci-hub.se A high LE value is desirable, as it suggests that the molecule achieves good potency with a relatively small size. bibliotekanauki.pl

The optimization of this compound derivatives involves a balance between increasing potency and maintaining favorable physicochemical properties, often referred to as "drug-likeness." bibliotekanauki.pl This includes properties like molecular weight, lipophilicity (LogP), and polar surface area, which are encapsulated in guidelines like Lipinski's Rule of Five.

Optimizing the SAR of this compound would therefore involve not just maximizing interactions with the target (to increase potency) but also modulating its structure to improve its pharmacokinetic profile. This could involve:

Reducing Molecular Weight: While adding functional groups can increase potency, it also increases molecular weight. Focusing on smaller, more efficient fragments that contribute significantly to binding is a key strategy. bibliotekanauki.pl

Controlling Lipophilicity: High lipophilicity can lead to poor solubility and non-specific toxicity. Metrics like Lipophilic Ligand Efficiency (LLE = pIC50 - LogP) are used to guide the optimization of potency while controlling lipophilicity. biorxiv.org

Improving Metabolic Stability: The complex peptide structure of this compound might be susceptible to metabolic degradation. Structural modifications could be introduced to block metabolic soft spots.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Zizyphine C |

| Zizyphine F |

| Zizyphine I |

| Amphibine-H |

| Franganine |

| Jubanine-A |

| Mauritine-A |

| Sativanine-B |

Analytical Methodologies for Zizyphine a Detection and Quantification in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a foundational technique for the separation and purification of Zizyphine A from the complex mixtures in which it is typically found.

High-Performance Liquid Chromatography (HPLC) is a key method for both the final purification and the purity assessment of this compound. Preparative HPLC is often employed as the final step in the isolation process to achieve high purity. This is typically accomplished using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile-water mixture.

For analytical purposes, HPLC is used to determine the purity of isolated or synthesized this compound. uantwerpen.be A common setup involves a C18 column and a gradient elution system. For instance, a method developed for related cyclopeptide alkaloids utilized a XBridge C18 column with a mobile phase of water (containing 0.1% formic acid) and acetonitrile. uantwerpen.be Detection is frequently performed using an ultraviolet (UV) detector, with wavelengths around 201 nm being effective for this class of compounds. uantwerpen.be In more advanced setups, HPLC systems are coupled with photodiode array (PDA) detectors, which provide spectral data across a range of wavelengths, aiding in peak identification. researchgate.net

Table 1: Example HPLC Methods for Cyclopeptide Alkaloid Analysis

| Parameter | Method 1 (Purification) | Method 2 (Purity Analysis) |

|---|---|---|

| Technique | Preparative HPLC | Analytical HPLC |

| Column | C18 reverse-phase | XBridge C18 (4.6 × 250 mm, 5µm) uantwerpen.be |

| Mobile Phase | Acetonitrile-water | Water + 0.1% formic acid (A) and Acetonitrile (B) uantwerpen.be |

| Flow Rate | Not specified | 1.0 mL/min uantwerpen.be |

| Gradient | Not specified | 0-5 min: 80% A, 20% B; 40-45 min: 100% B uantwerpen.be |

| Detector | Not specified | UV at 201 nm uantwerpen.be |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of Ziziphus species, from which this compound is derived, GC-MS is primarily used to profile the volatile metabolite composition of extracts. researchgate.netresearchgate.net These analyses identify compounds such as sulphur compounds, nitriles, aromatics, esters, and triterpenoids. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with various detectors

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS, UHPLC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for detecting and quantifying this compound in complex biological and environmental matrices. nih.gov

LC-MS based methods are instrumental in identifying this compound in various samples. For instance, LC-MS was used to detect this compound as a contaminant in a generic ciclosporin pharmaceutical product, highlighting the method's utility in quality control. core.ac.uk The development of these methods involves optimizing chromatographic separation and mass spectrometric detection parameters to ensure accurate and reliable quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a mass spectrometer, often a high-resolution instrument like a Q-Exactive Quadrupole-Orbitrap, is frequently used. nih.govscienceopen.com Samples, such as serum, are prepared through protein precipitation (e.g., with methanol (B129727) and acetonitrile) and filtration before injection into the system. scienceopen.com Analysis is typically performed in both positive and negative electrospray ionization (ESI) modes to capture a wide range of metabolites, including this compound. nih.gov In one analysis, this compound was identified in negative ion mode with a characteristic [M-H]⁻ ion. whiterose.ac.uk

Table 2: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Source |

|---|---|---|

| Chemical Formula | C₃₃H₄₉N₅O₆ | whiterose.ac.uk |

| Ionization Mode | ESI- | whiterose.ac.uk |

| Adduct | [M-H]⁻ | whiterose.ac.uk |

| Observed m/z | 905.235 | whiterose.ac.uk |

Non-targeted metabolomic profiling using UHPLC-MS/MS has become a key application for identifying compounds like this compound in broad investigations of biological systems. researchgate.netnih.gov In these studies, this compound has been identified as one of many metabolites in the serum of mice in studies related to coronary heart disease and in patients with glioblastoma. nih.govscienceopen.commdpi.com It has also been detected in metabolomic studies of soil and in research on schistosomiasis infection. nih.govwhiterose.ac.uk

These metabolomics approaches allow researchers to obtain a snapshot of the physiological state of a biological system. nih.gov The identification of this compound within these large datasets helps to build a more complete picture of the metabolic profile associated with a particular plant source or a specific biological condition. researchgate.netnih.gov

Method Development and Validation for Biological and Environmental Samples

Spectrophotometric and Spectrofluorometric Assays

Direct quantification of this compound using standalone spectrophotometric or spectrofluorometric assays is not commonly reported in the literature. These methods generally lack the specificity required to distinguish a single compound like this compound from the multitude of other phytochemicals present in a crude or partially purified plant extract, many of which may absorb light at similar wavelengths.

Table of Compounds Mentioned

| Compound Name |

|---|

| Abyssinine-B |

| Acetonitrile |

| Ascorbic acid |

| Betulinic acid |

| Bovine Serum Albumin |

| Christinin A |

| Christinin B |

| Christinin C |

| Christinin D |

| Ciclosporin |

| Daechuine-S3 |

| Diclofenac sodium |

| Formic acid |

| Frangulanine |

| Gallic acid |

| Indomethacin |

| Ibufenac |

| Jubanine-C |

| Jujuboside A |

| Jujuboside B |

| Linoleic acid |

| Mauritine-D |

| Methanol |

| Mucronine K |

| Nummularine |

| Nummularine B |

| Nummularine H |

| Oleic acid |

| Oxyphylline B |

| Oxyphylline C |

| Paliurine A |

| Paliurine B |

| Paliurine C |

| Paliurine F |

| Paliurine G |

| Paliurine H |

| Paliurine I |

| Protojujuboside A |

| Protojujuboside B |